molecular formula C15H13ClN2O2 B7591340 (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone

Cat. No. B7591340
M. Wt: 288.73 g/mol
InChI Key: SGZNSRRVLLDMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone, also known as BMH-21, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.

Mechanism of Action

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. HSP90 is overexpressed in many types of cancer cells, and its inhibition can lead to the degradation of proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects:
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has been shown to have a selective cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, its low solubility in water can make it difficult to administer in vivo, and more research is needed to determine the optimal dosing and delivery methods.

Future Directions

Future research on (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone could involve the development of more effective delivery methods, as well as the investigation of its potential use in combination with other cancer treatments. Additionally, further studies could focus on the mechanism of action of (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone and its effects on different types of cancer cells.

Synthesis Methods

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone can be synthesized through a multistep process involving the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting compound with 2-amino-4-methylphenol. The final product is obtained through a cyclization reaction involving the reaction of the intermediate compound with phosphorus oxychloride.

Scientific Research Applications

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has been the subject of numerous scientific studies due to its potential as a cancer treatment. Research has shown that (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has the ability to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the size of tumors in animal models.

properties

IUPAC Name

(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10-9-18(15(19)12-4-2-3-7-17-12)13-8-11(16)5-6-14(13)20-10/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZNSRRVLLDMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone

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